- Total Synthesis of (±)-Armepavines and (±)-Nuciferines From (2-Nitroethenyl)benzene Derivatives, Synthetic Communications, 2010, 40(23), 3452-3466
Cas no 96557-30-1 (2-(2-bromophenyl)acetaldehyde)
2-(2-bromophenyl)acetaldehyde structure
Product Name:2-(2-bromophenyl)acetaldehyde
Numero CAS:96557-30-1
MF:C8H7BrO
MW:199.044581651688
MDL:MFCD02261726
CID:860335
PubChem ID:11424180
Update Time:2024-10-25
2-(2-bromophenyl)acetaldehyde Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-(2-bromophenyl)acetaldehyde
- (2-Bromophenyl)acetaldehyde
- 1-Bromo-2-(formylmethyl)benzene
- 2-Bromobenzeneacetaldehyde
- Benzeneacetaldehyde,2-bromo
- 2-Bromobenzeneacetaldehyde (ACI)
- Benzeneacetaldehyde, 2-bromo-
- 96557-30-1
- F8883-7724
- DB-080430
- 2-Bromobenzeneacetaldehyde; 1-Bromo-2-(formylmethyl)benzene;
- A1-15200
- 2-(2-bromophenyl) acetaldehyde
- SCHEMBL166137
- 2-(2-bromophenyl)acetaldehyde, AldrichCPR
- EN300-123468
- (2-Bromo-phenyl)-acetaldehyde
- AXBFWAWZAFWFQW-UHFFFAOYSA-N
- Z1183459130
- BS-50570
- DTXSID20465415
- (2-Bromophenyl)acetaldehyde, >90%
- W16824
- AKOS013283562
- CS-0038248
- 2-bromophenyl acetaldehyde
-
- MDL: MFCD02261726
- Inchi: 1S/C8H7BrO/c9-8-4-2-1-3-7(8)5-6-10/h1-4,6H,5H2
- Chiave InChI: AXBFWAWZAFWFQW-UHFFFAOYSA-N
- Sorrisi: O=CCC1C(Br)=CC=CC=1
Proprietà calcolate
- Massa esatta: 197.96800
- Massa monoisotopica: 197.96803g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 10
- Conta legami ruotabili: 2
- Complessità: 114
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2
- Superficie polare topologica: 17.1Ų
Proprietà sperimentali
- Densità: 1.466
- Punto di ebollizione: 262.1 °C at 760 mmHg
- Punto di infiammabilità: 95.8 °C
- PSA: 17.07000
- LogP: 2.19050
2-(2-bromophenyl)acetaldehyde Informazioni sulla sicurezza
- Codice categoria di pericolo: 22
-
Identificazione dei materiali pericolosi:
2-(2-bromophenyl)acetaldehyde Dati doganali
- CODICE SA:2913000090
- Dati doganali:
Codice doganale cinese:
2913000090Panoramica:
291300090 Item2912Altri derivati dei prodotti elencati [cfr. alogenazione,solfonazione,derivati nitrosativi o nitrosativi]. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:5,5% Tariffa generale:30,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per
Riassunto:
SA: 291300090 derivati alogenati, solfonati, nitrati o nitrosi dei prodotti della voce 2912 Tariffa educativa:17,0% Aliquota di sconto fiscale:9,0% Condizioni regolamentari:nessuna Tariffa nazionale più favorita:5,5% Tariffa generale:30,0%
2-(2-bromophenyl)acetaldehyde Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| TRC | B684925-250mg |
(2-Bromophenyl)acetaldehyde, >90% |
96557-30-1 | 250mg |
$ 178.00 | 2023-09-08 | ||
| TRC | B684925-2.5g |
(2-Bromophenyl)acetaldehyde, >90% |
96557-30-1 | 2.5g |
$ 1384.00 | 2023-09-08 | ||
| Alichem | A019110678-5g |
(2-Bromophenyl)acetaldehyde |
96557-30-1 | 95% | 5g |
$928.62 | 2023-08-31 | |
| Alichem | A019110678-10g |
(2-Bromophenyl)acetaldehyde |
96557-30-1 | 95% | 10g |
$1326.60 | 2023-08-31 | |
| Alichem | A019110678-25g |
(2-Bromophenyl)acetaldehyde |
96557-30-1 | 95% | 25g |
$2556.72 | 2023-08-31 | |
| Apollo Scientific | OR18812-250mg |
2-Bromophenylacetaldehyde |
96557-30-1 | 95% | 250mg |
£334.00 | 2025-02-19 | |
| eNovation Chemicals LLC | Y1054509-100mg |
Benzeneacetaldehyde, 2-bromo- |
96557-30-1 | 95+% | 100mg |
$180 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1054509-250mg |
Benzeneacetaldehyde, 2-bromo- |
96557-30-1 | 95+% | 250mg |
$220 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1054509-1g |
Benzeneacetaldehyde, 2-bromo- |
96557-30-1 | 95+% | 1g |
$505 | 2024-06-06 | |
| abcr | AB427757-1 g |
(2-Bromophenyl)acetaldehyde; 97% |
96557-30-1 | 1 g |
€586.20 | 2023-07-18 |
2-(2-bromophenyl)acetaldehyde Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 10 min, 25 °C
1.2 Reagents: Sulfuric acid Solvents: Pentane , Water ; 1 h, 0 °C; 0 °C → 25 °C; 3 h, 25 °C
1.2 Reagents: Sulfuric acid Solvents: Pentane , Water ; 1 h, 0 °C; 0 °C → 25 °C; 3 h, 25 °C
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran
1.2 Reagents: Ammonium chloride
1.3 Solvents: Diethyl ether
1.4 Reagents: Formic acid Solvents: Dichloromethane
1.5 Solvents: Water
1.6 Solvents: Dichloromethane
1.2 Reagents: Ammonium chloride
1.3 Solvents: Diethyl ether
1.4 Reagents: Formic acid Solvents: Dichloromethane
1.5 Solvents: Water
1.6 Solvents: Dichloromethane
Riferimento
- A Novel Straightforward Synthesis of Enantiopure Tetrahydroisoquinoline Alkaloids, Journal of Organic Chemistry, 2001, 66(1), 243-250
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ; -78 °C; 2 h, -78 °C
1.2 Solvents: Methanol ; -78 °C; 1 h, -78 °C; -78 °C → rt; 30 min, rt
1.2 Solvents: Methanol ; -78 °C; 1 h, -78 °C; -78 °C → rt; 30 min, rt
Riferimento
- Catalyst for aromatic or vinylic C-O, C-N, and C-C bond formation, World Intellectual Property Organization, , ,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Acetone , Water ; 1.3 min, 0 °C
1.2 Catalysts: Ferrocene Solvents: Acetone ; 8.5 min, 0 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, cooled
1.2 Catalysts: Ferrocene Solvents: Acetone ; 8.5 min, 0 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, cooled
Riferimento
- Continuous-Flow Synthesis of Monoarylated Acetaldehydes Using Aryldiazonium Salts, Journal of the American Chemical Society, 2012, 134(30), 12466-12469
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 20 min, 0 °C; 45 min, 0 °C
1.2 10 min, 0 °C; 1 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ; 4 h, reflux
1.2 10 min, 0 °C; 1 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ; 4 h, reflux
Riferimento
- One-Pot Synthesis of Aminoenone via Direct Reaction of the Chloroalkyl Enone with NaN3 - Rapid Access to Polycyclic Alkaloids, Journal of Organic Chemistry, 2010, 75(15), 5289-5295
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; 5 h, rt
Riferimento
- Copper(I)-catalyzed asymmetric [3 + 2] cycloaddition of N-ester acylhydrazones and β-trifluoromethyl-α,β-unsaturated ketones, Organic Chemistry Frontiers, 2022, 9(20), 5544-5550
Metodo di produzione 7
Condizioni di reazione
Riferimento
- A new method for the preparation of 3-alkoxy- and 3-hydroxy-3,4-dihydro-1H-2-benzopyrans, Archiv der Pharmazie (Weinheim, 1990, 323(8), 493-9
Metodo di produzione 8
Condizioni di reazione
1.1 Solvents: Tetrahydrofuran , Water
Riferimento
- Studies on the development of synthetic routes to enediynes, 1997, , 58(10),
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; 15 h, rt
Riferimento
- (Benzofuranyl)aminoalkyl-substituted boronic acid derivatives and their preparation and use for the treatment of viral infections, World Intellectual Property Organization, , ,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene
Riferimento
- Air stable, sterically hindered ferrocenyl dialkylphosphines for palladium-catalyzed C-C, C-N, and C-O bond-forming cross-couplings, Journal of Organic Chemistry, 2002, 67(16), 5553-5566
Metodo di produzione 11
Condizioni di reazione
1.1 180 - 250 °C
Riferimento
- Synthesis of 1'-(carbo-t-butoxy) spiro[isochroman-1,4'-piperidinyl]-3-carboxylic acid, Chemistry Journal, 2012, 2(3), 111-117
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ; overnight, rt
Riferimento
- Preparation of 1,2,3,4-tetrahydro-1,8-naphthyridine derivatives as inhibitors of (alpha-v)(beta-6) integrin, World Intellectual Property Organization, , ,
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ; -78 °C; 4 h, -78 °C
1.2 Reagents: Monopotassium monosodium tartrate tetrahydrate Solvents: Water ; -78 °C → rt; overnight, rt
1.2 Reagents: Monopotassium monosodium tartrate tetrahydrate Solvents: Water ; -78 °C → rt; overnight, rt
Riferimento
- Intramolecular Anti-Carbolithiation of Alkynes: Stereo-Directing Effect of Lithium-Coordinating Substituents, European Journal of Organic Chemistry, 2022, 2022(2),
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 0 °C; 30 min, 0 °C
1.2 0 °C; 24 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
1.4 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 2 - 6 h, reflux
1.2 0 °C; 24 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
1.4 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 2 - 6 h, reflux
Riferimento
- Indoles Synthesized from Amines via Copper Catalysis, Organic Letters, 2013, 15(7), 1666-1669
Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ; 15 min, rt
1.2 1 h, rt
1.2 1 h, rt
Riferimento
- Facile synthesis of 4,5,6a,7-tetrahydrodibenzo[de,g]chromene heterocycles and their transformation to phenanthrene alkaloids, Tetrahedron, 2013, 69(42), 8914-8920
Metodo di produzione 16
Condizioni di reazione
1.1 Solvents: Dichloromethane
Riferimento
- Silicon-terminated Domino-Heck-Reaktions and Enantioselective Syntheses, 1996, , ,
2-(2-bromophenyl)acetaldehyde Raw materials
- Benzene, 1-bromo-2-(2-methoxyethenyl)-, (E)- (9CI)
- 2-(2-bromophenyl)ethan-1-ol
- Benzene, 1-bromo-2-(2-nitroethyl)-
- (Methoxy)methyltriphenylphosphonium Chloride
- 2-Bromobenzaldehyde
- Methyl 2-(2-bromophenyl)acetate
- methoxycarbonyl methyl carbonate
- 3-(2-Bromophenyl)oxirane-2-carboxylic acid
2-(2-bromophenyl)acetaldehyde Preparation Products
2-(2-bromophenyl)acetaldehyde Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:96557-30-1)2-(2-bromophenyl)acetaldehyde
Numero d'ordine:A1196041
Stato delle scorte:in Stock
Quantità:250mg/1g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 02:29
Prezzo ($):202.0/469.0
Email:sales@amadischem.com
2-(2-bromophenyl)acetaldehyde Letteratura correlata
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
96557-30-1 (2-(2-bromophenyl)acetaldehyde) Prodotti correlati
- 279245-82-8(1-Bromo-2-naphthaleneacetaldehyde)
- 1057670-77-5(2-(2-bromophenyl)propanedial)
- 1806418-95-0(1-(2,6-Dibromophenyl)propan-2-one)
- 1804252-71-8(1-(3-Bromo-4-ethylphenyl)propan-2-one)
- 636599-17-2(1-(2-bromo-3-methylphenyl)propan-2-one)
- 1806351-11-0(1-(2-Bromo-3-ethylphenyl)propan-2-one)
- 21906-31-0(1-(2-bromophenyl)propan-2-one)
- 1806380-96-0(1-(4-Bromo-3-ethylphenyl)propan-2-one)
- 1803842-93-4(2-Bromo-5-ethylphenylpropanal)
- 75554-15-3(2-PROPANONE, 1,3-BIS(2-BROMOPHENYL)-)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:96557-30-1)2-(2-bromophenyl)acetaldehyde
Purezza:99%/99%
Quantità:250mg/1g
Prezzo ($):202.0/469.0